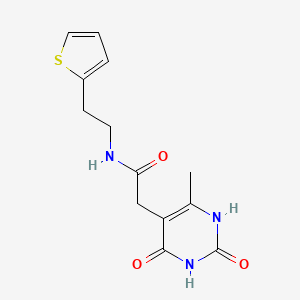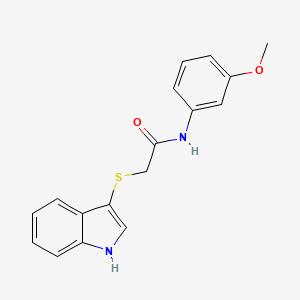
2-((1H-indol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” is structurally similar to the requested compound . It has a molecular formula of C17H15NO2 and a molecular weight of 265.3065 .
Molecular Structure Analysis
The molecular structure of “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” includes an indole ring attached to a ketone group, and a methoxyphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1H-indol-3-yl)thio)-N-(3-methoxyphenyl)acetamide” are not available, related compounds such as “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” are often involved in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” include a molecular formula of C17H15NO2, a molecular weight of 265.3065, and a structure that includes an indole ring, a ketone group, and a methoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, including ones similar to the chemical , to evaluate their antimicrobial activities. These compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Anti-inflammatory and Molecular Docking Analysis
Al-Ostoot et al. (2020) conducted a comprehensive study on an indole acetamide derivative, focusing on its anti-inflammatory activity confirmed through in silico modeling. The study elaborated on the compound's interaction with cyclooxygenase domains, providing insights into its anti-inflammatory potential and laying groundwork for further exploration in drug design (F. H. Al-Ostoot et al., 2020).
Herbicide Metabolism and Toxicology
Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolites in human and rat liver microsomes has revealed insights into the metabolic pathways and potential toxicological implications of acetamide compounds. Although the focus was on herbicides, the metabolic insights contribute to understanding the broader implications of acetamide derivatives in biological systems (S. Coleman et al., 2000).
Green Chemistry Synthesis
A novel approach to synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, a valuable intermediate in dye production, was explored by Zhang Qun-feng (2008). This method emphasizes green chemistry principles, highlighting the potential of acetamide derivatives in sustainable chemical processes (Zhang Qun-feng, 2008).
Fatty Acid Synthesis Inhibition
The chloroacetamide herbicides, including acetamide derivatives, have been studied for their inhibitory effects on fatty acid synthesis in the green alga Scenedesmus acutus by Weisshaar and Böger (1989). These findings suggest a potential application of acetamide derivatives in agricultural weed management and their effects on non-target organisms (H. Weisshaar & P. Böger, 1989).
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-13-6-4-5-12(9-13)19-17(20)11-22-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSBMUWHGBISID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
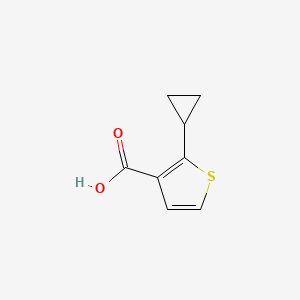
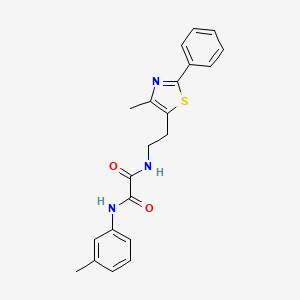
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)
![2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2987078.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)
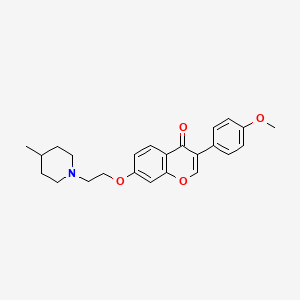
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)
![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)
![N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2987087.png)
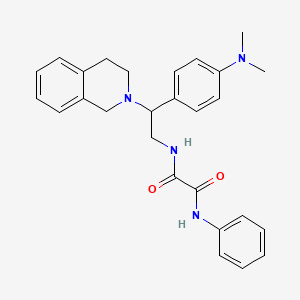
![N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2987089.png)
